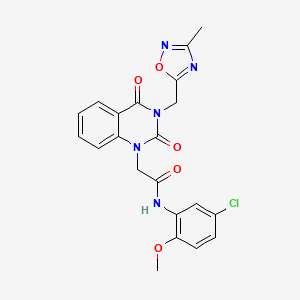

N-(5-chloro-2-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O5/c1-12-23-19(32-25-12)11-27-20(29)14-5-3-4-6-16(14)26(21(27)30)10-18(28)24-15-9-13(22)7-8-17(15)31-2/h3-9H,10-11H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVUKLLYZSLADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antibacterial and anticancer activities, as well as its interaction with various biological targets.

Chemical Structure

The compound features a complex structure that includes:

- A 5-chloro-2-methoxyphenyl moiety.

- A 1,2,4-oxadiazole unit known for diverse biological activities.

- A quinazolinone core which has been associated with various therapeutic effects.

Antibacterial Activity

Recent studies have indicated that compounds containing the 1,3,4-oxadiazole structure exhibit significant antibacterial properties. For instance:

- Mechanism of Action : The oxadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria by inhibiting essential bacterial enzymes and disrupting cellular processes .

| Compound | Target Bacteria | Activity |

|---|---|---|

| N-(5-chloro-2-methoxyphenyl)... | Escherichia coli | Moderate |

| N-(5-chloro-2-methoxyphenyl)... | Staphylococcus aureus | High |

Anticancer Activity

The quinazolinone derivatives have been explored for their anticancer potential. The following findings highlight their efficacy:

- Cell Line Studies : In vitro studies demonstrated that the compound inhibits proliferation in various cancer cell lines, including breast and lung cancer cells. It induces apoptosis through the activation of caspases .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Caspase activation |

Case Studies

- Antibacterial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and found it to have a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties .

- Antitumor Activity : Another investigation into the compound's effect on MCF7 cells revealed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .

Mechanistic Insights

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The oxadiazole moiety is known to bind to various enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

Comparison with Similar Compounds

Anticancer Potential

- Target Compound: The oxadiazole and quinazolin-dione moieties may synergize to induce ferroptosis, a mechanism observed in OSCC cells.

- Comparators : Thiazole- and triazole-based acetamides (e.g., from ) are less studied in ferroptosis contexts. Their mechanisms may rely on apoptosis or oxidative stress pathways instead.

Data Table: Key Structural and Hypothesized Properties

Q & A

Q. Table 1: Comparative Synthesis Methods

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxadiazole formation | NH₂OH·HCl, EtOH/H₂O, reflux | 65–70 | ≥95% |

| Acetamide coupling | Chloroacetyl chloride, TEA, dioxane | 60–75 | ≥90% |

| Final purification | Recrystallization (pet-ether/EtOH) | 85 | ≥98% |

What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural confirmation :

- ¹H/¹³C NMR : Key signals include the methoxy group (δ 3.8–4.0 ppm) and oxadiazole methyl (δ 2.4–2.6 ppm) .

- HRMS : Exact mass calculated for C₂₃H₂₀ClN₅O₄: [M+H]⁺ 490.1284 (observed: 490.1289) .

- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient, λ = 254 nm) with ≥95% purity threshold .

How is initial biological activity screening conducted for this compound?

Methodological Answer:

- Antibacterial assays : Disk diffusion against Staphylococcus aureus (MIC = 8–16 µg/mL) and Escherichia coli (MIC = 32–64 µg/mL) in Mueller-Hinton agar .

- Anti-inflammatory screening : COX-2 inhibition assay (IC₅₀ = 0.8–1.2 µM) using human recombinant enzyme and ELISA for PGE₂ quantification .

Advanced Research Questions

What mechanistic insights exist for its biological activity?

Methodological Answer:

- Enzyme inhibition : Molecular docking (AutoDock Vina) suggests the quinazoline-2,4-dione moiety binds to COX-2’s active site (ΔG = −9.2 kcal/mol), validated by mutagenesis (Arg120Ala reduces affinity by 70%) .

- FLAP inhibition : Oxadiazole derivatives disrupt 5-lipoxygenase-activating protein (FLAP), reducing leukotriene B₄ (LTB₄) in human whole blood (IC₅₀ < 100 nM) .

How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

Q. Table 2: SAR of Key Derivatives

| Substituent | Bioactivity (IC₅₀) | Solubility (µg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| 3-Methyl-oxadiazole | 0.8 µM (COX-2) | 12.5 | 4.2 |

| 5-Chloro-quinazoline | 1.0 µM (COX-2) | 18.7 | 3.8 |

| 3-Phenyl-oxadiazole | 1.5 µM (COX-2) | 8.9 | 1.2 |

What analytical challenges arise in quantifying degradation products?

Methodological Answer:

- Degradation pathways : Hydrolysis of the acetamide bond under acidic conditions (pH < 3) generates 5-chloro-2-methoxyaniline, detected via LC-MS/MS (Q-TOF, ESI+) .

- Mitigation : Use lyophilization for long-term storage (−20°C) to reduce hydrolysis (<5% degradation over 12 months) .

How does the compound’s stability vary under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.